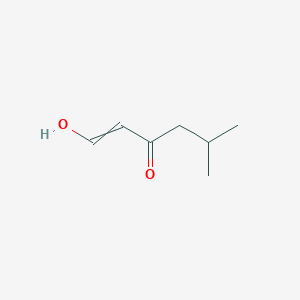

1-Hydroxy-5-methylhex-1-en-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Hydroxy-5-methylhex-1-en-3-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Nucleophilic Conjugate (1,4-) Addition

The α,β-unsaturated ketone system facilitates 1,4-additions due to conjugation between the carbonyl and double bond . Nucleophiles such as Grignard reagents or organocuprates preferentially attack the β-carbon (C4), forming a stabilized enolate intermediate.

Example :

-

Reaction with methylmagnesium bromide yields 1-hydroxy-5-methyl-4-(prop-1-en-2-yl)hexan-3-one after protonation .

Key Factors :

-

Steric hindrance from the methyl group at C5 directs nucleophiles toward the less-substituted β-carbon.

-

The hydroxyl group at C1 may stabilize intermediates via hydrogen bonding.

Oxidation Reactions

The hydroxyl group at C1 is susceptible to oxidation:

-

Mild oxidation (e.g., pyridinium chlorochromate, PCC) converts the alcohol to a ketone, forming 1,5-dimethylhex-1-en-3,4-dione .

-

Strong oxidation (e.g., KMnO₄, acidic conditions) cleaves the double bond, producing 3-oxopentanoic acid and acetone derivatives .

Selectivity Note :

Competing oxidation of the enone system may occur under harsh conditions, leading to epoxidation or dihydroxylation .

Reduction Reactions

The compound undergoes selective reductions:

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H₂SO₄), the hydroxyl group undergoes dehydration, forming an α,β-γ,δ-diunsaturated ketone:

This compoundH+5-methylhexa-1,3-dien-3-one+H2O

This reaction is driven by the stability of the extended conjugated system .

Tautomerization

Keto-enol tautomerism is observed in polar protic solvents:

This compound⇌5-methyl-3-oxohex-1-en-1-ol

The enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .

Esterification and Etherification

The hydroxyl group participates in typical alcohol reactions:

-

Esterification : Reacts with acetyl chloride to form 1-acetoxy-5-methylhex-1-en-3-one .

-

Etherification : Treatment with methyl iodide under basic conditions yields 1-methoxy-5-methylhex-1-en-3-one .

Cycloaddition Reactions

The enone acts as a dienophile in Diels-Alder reactions:

Enone+Diene→Bicyclo[4.3.0]non-7-en-2-one derivative

Epoxidation

Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide at the double bond:

This compoundmCPBA1-hydroxy-5-methyl-2,3-epoxyhexan-3-one

The stereochemistry of the epoxide is influenced by the methyl group’s steric effects .

Comparative Reactivity Table

特性

CAS番号 |

62570-08-5 |

|---|---|

分子式 |

C7H12O2 |

分子量 |

128.17 |

IUPAC名 |

1-hydroxy-5-methylhex-1-en-3-one |

InChI |

InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h3-4,6,8H,5H2,1-2H3 |

InChIキー |

SKXWTZNLRUVDOB-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C=CO |

正規SMILES |

CC(C)CC(=O)C=CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。